2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine
Description
Chemical Structure: 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine (CAS: 2155854-81-0) is a pyrrolidine derivative substituted at the 2-position with a benzyl group bearing a 3-fluoro-2-methoxy-phenyl moiety. Its hydrochloride salt form has a molecular formula of C₁₂H₁₇ClFNO and a molar mass of 245.72 g/mol .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10/h2,4,6,10,14H,3,5,7-8H2,1H3 |
InChI Key |
BBKSKPKJGYHGBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)CC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity. The pyrrolidine ring may also play a role in modulating the compound’s overall biological activity by affecting its conformation and interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a) 3-[(3,5-Difluoro-2-methoxyphenyl)methyl]pyrrolidine (CAS: 1337200-03-9)
- Molecular Formula: C₁₂H₁₅F₂NO
- Key Differences :
- Fluorine substitution : Contains 3,5-difluoro and 2-methoxy groups on the phenyl ring vs. 3-fluoro in the target compound.
- Pyrrolidine attachment : Substituted at the 3-position of pyrrolidine instead of the 2-position.
- Positional isomerism (2- vs. 3-pyrrolidine substitution) may influence conformational flexibility .
b) (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride (CAS: 1381929-21-0)
- Molecular Formula : C₁₁H₁₄ClFN
- Key Differences: Substituents: 5-Fluoro and 2-methyl groups on the phenyl ring vs. 3-fluoro-2-methoxy in the target compound.
- Impact : The methyl group enhances lipophilicity, possibly improving blood-brain barrier penetration.
Aromatic Ring Variations
a) 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6)
- Molecular Formula: C₁₂H₁₀FNO₂
- Key Differences :
- Pyridine core : Replaces the phenyl ring with a pyridine moiety.
- Hydroxyl group : Introduces hydrogen-bonding capability absent in the target compound.
- Impact : Pyridine’s basic nitrogen may alter solubility and electronic distribution, affecting pharmacological activity .
b) 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (Fluorolintane)
- Molecular Formula : C₁₉H₂₁FN₂
- Key Differences :
- Phenethyl substitution : Features a 2-fluorophenyl-phenethyl chain instead of a benzyl group.
- Pyrrolidine substitution : Attached at the 1-position rather than 2-position.
Metabolic and Pharmacological Considerations
Metabolic Stability
- O-Demethylation: The methoxy group in the target compound is susceptible to O-demethylation, a common pathway for α-pyrrolidinophenones .
- Pyridine-containing analogs (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) may undergo hydroxylation or glucuronidation .
Receptor Interactions
- Structural Influence :
- Fluorine position : 3-Fluoro substitution (target) vs. 4-fluoro (in some analogs) affects dipole moments and receptor binding.
- Pyrrolidine substitution : 2-Position (target) vs. 1- or 3-position (analogs) alters spatial orientation for target engagement.
Data Table: Structural and Molecular Comparison
Research Implications
- Pharmacological Screening : Target compound’s fluoromethoxy substitution may enhance selectivity for CNS targets compared to methyl or difluoro analogs.
- Synthetic Optimization : Modifying pyrrolidine substitution (2- vs. 3-position) could refine bioavailability and metabolic stability.
Biological Activity
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrrolidine ring linked to a phenyl group, which contains both fluorine and methoxy substituents. The molecular formula and weight of this compound are significant for understanding its interactions within biological systems.
Molecular Structure
The compound's structure is characterized by:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Phenyl Group : Contains a fluorine atom at the 3-position and a methoxy group at the 2-position, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, influencing various pharmacological effects. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors, potentially leading to antiviral and anticancer properties .
Key Biological Activities
- Antiviral Properties : Preliminary studies suggest that compounds with similar structures exhibit antiviral activity, which may be relevant for developing therapeutic agents against viral infections.
- Anticancer Effects : The compound's ability to interact with cancer-related pathways is under investigation, with indications of potential efficacy in inhibiting tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The positioning of substituents on the phenyl ring significantly influences its pharmacological properties. For instance, variations in the methoxy and fluorine positions can alter binding affinities and efficacy against specific targets .
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine | Similar pyrrolidine structure with different methoxy position | Potentially similar activities |
| 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride | Hydrochloride salt form | Enhanced solubility and activity |
| 2-(3-Fluoro-2-methoxybenzyl)pyrrolidine hydrochloride | Benzyl derivative | Variations in activity based on substitution |
Case Studies and Research Findings
Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. Notable findings include:
-
Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives exhibit significant antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating strong activity against various pathogens .
- Example MIC values:
- Against Staphylococcus aureus: MIC = 5.64 µM
- Against Escherichia coli: MIC = 13.40 µM
- Example MIC values:
- Pharmacological Studies : Investigations into the compound's interaction with specific receptors have highlighted its potential as a therapeutic agent in managing conditions like metabolic syndrome and stress-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
